Vitexin-4''-O-glucoside chemical structure and properties
Vitexin-4''-O-glucoside chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexin-4''-O-glucoside, a flavonoid glycoside predominantly found in medicinal plants such as hawthorn (Crataegus pinnatifida), is a compound of increasing interest in the pharmaceutical and nutraceutical industries.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Vitexin-4''-O-glucoside. Detailed experimental protocols for its isolation, characterization, and evaluation of its biological effects are presented. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering a foundation for future research and drug development endeavors.
Chemical Structure and Properties
Vitexin-4''-O-glucoside is a C-glycosylflavone, a type of flavonoid where a glucose molecule is attached to the apigenin (B1666066) backbone via a carbon-carbon bond. A second glucose molecule is then O-linked at the 4'' position of the initial glucose moiety.
Chemical Structure:
Figure 1. Chemical structure of Vitexin-4''-O-glucoside.
Table 1: Chemical and Physical Properties of Vitexin-4''-O-glucoside
| Property | Value | Source |
| IUPAC Name | 8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [3] |
| Molecular Formula | C₂₇H₃₀O₁₅ | [4][5][6][7] |
| Molecular Weight | 594.52 g/mol | [4][5][6][7] |
| CAS Number | 178468-00-3 | [4][5][6][7][8] |
| Appearance | Light yellow to yellow solid/powder | [3][9] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), and Ethanol (B145695). Slightly soluble in PBS (pH 7.2). | [1][9] |
| Predicted Boiling Point | 947.3 ± 65.0 °C | [4] |
| Predicted Density | Approximately 1.81 g/cm³ | [4] |
| Predicted pKa | 6.25 ± 0.40 | [9] |
Experimental Protocols
Isolation and Purification
A common method for the isolation of Vitexin-4''-O-glucoside involves extraction from the leaves of Crataegus pinnatifida.[10][11]
Protocol: Isolation from Crataegus pinnatifida Leaves [10][11]
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Extraction:
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Dried and powdered leaves of Crataegus pinnatifida are refluxed with an aqueous ethanol solution (e.g., 60% ethanol) for 2 hours. This process is typically repeated twice.
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The combined extracts are filtered and concentrated under reduced pressure to remove the ethanol.
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-
Preliminary Purification:
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The concentrated aqueous extract is passed through a macroporous adsorption resin column (e.g., AB-8 or D101).
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The column is first washed with water to remove impurities.
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The flavonoid fraction is then eluted with a gradient of ethanol (e.g., 30-80%).
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-
Chromatographic Separation:
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The ethanol eluate is concentrated, and the residue is subjected to silica (B1680970) gel column chromatography.
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A chloroform-methanol gradient is used for elution. The fractions containing Vitexin-4''-O-glucoside are collected.
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Further purification can be achieved using a second silica gel column with a different solvent system, such as ethyl acetate-butanone-formic acid-water.
-
-
Crystallization:
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The purified fractions are concentrated, and crystallization is induced at a low temperature (0-15 °C) to obtain pure Vitexin-4''-O-glucoside.
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Characterization
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis [8][12][13]
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A C18 analytical column (e.g., Diamonsil C18, 150 × 4.6 mm, 5 µm).[12]
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Mobile Phase: A common mobile phase is a mixture of methanol and 0.5% aqueous phosphoric acid (45:55, v/v).[8] Alternatively, a gradient elution with acetonitrile-tetrahydrofuran and aqueous phosphoric acid can be used.[12]
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Flow Rate: Typically 1.0 mL/min.
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Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared with a certified reference standard of Vitexin-4''-O-glucoside.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Activity Assays
Protocol: Antioxidant Activity - DPPH Radical Scavenging Assay [14][15]
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Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare various concentrations of Vitexin-4''-O-glucoside in a suitable solvent (e.g., methanol).
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In a 96-well plate, add a fixed volume of the DPPH solution to each well.
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Add different concentrations of the sample solution to the wells. A blank (solvent only) and a positive control (e.g., ascorbic acid) should be included.
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Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
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Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
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Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
Protocol: Anti-inflammatory Activity - Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [16][17][18]
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Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
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Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Treatment: Pre-treat the cells with various concentrations of Vitexin-4''-O-glucoside for 1-2 hours.
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Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells + LPS).
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Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.
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Data Analysis: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to calculate the nitrite concentration. The inhibitory effect of Vitexin-4''-O-glucoside on NO production is then determined.
Protocol: Neuroprotective Effects - Glutamate-Induced Cytotoxicity Assay [19][20]
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Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
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Treatment: Pre-treat the cells with different concentrations of Vitexin-4''-O-glucoside for a specified time.
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Induction of Cytotoxicity: Expose the cells to a toxic concentration of glutamate (B1630785) (e.g., 10 mM) for 24 hours. Include a vehicle control and a glutamate-only control.
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Cell Viability Assessment: Assess cell viability using a standard method such as the MTT assay or LDH release assay.
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MTT Assay: Measures the metabolic activity of viable cells.
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LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
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-
Data Analysis: Calculate the percentage of cell viability relative to the control group to determine the neuroprotective effect of Vitexin-4''-O-glucoside.
Signaling Pathways
Research, primarily on the aglycone vitexin (B1683572) and related flavonoids, has indicated that Vitexin-4''-O-glucoside likely exerts its biological effects through the modulation of key cellular signaling pathways, including the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Vitexin has been shown to inhibit this pathway by suppressing the activation of IKK, thereby preventing IκBα degradation and NF-κB nuclear translocation.[3][4][6][9][12]
Diagram 1. NF-κB Signaling Pathway and the Inhibitory Effect of Vitexin-4''-O-glucoside.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. It comprises several parallel signaling modules, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. Inflammatory stimuli can activate these kinases through a series of phosphorylation events. Activated MAPKs can then phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory mediators. Vitexin and related compounds have been shown to inhibit the phosphorylation of key MAPK proteins like p38 and ERK, thereby downregulating the inflammatory response.[7][13][18][21]
Diagram 2. MAPK Signaling Pathway and the Inhibitory Effect of Vitexin-4''-O-glucoside.
Conclusion
Vitexin-4''-O-glucoside is a promising natural compound with a well-defined chemical structure and a range of beneficial biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The experimental protocols detailed in this guide provide a solid framework for its isolation, characterization, and bioactivity assessment. Furthermore, the elucidation of its modulatory effects on the NF-κB and MAPK signaling pathways offers valuable insights into its mechanisms of action. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field, paving the way for further investigation and potential therapeutic applications of Vitexin-4''-O-glucoside.
References
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- 4. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Vitisin A suppresses LPS-induced NO production by inhibiting ERK, p38, and NF-kappaB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 2, 3, 5, 4â-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology | Aging [aging-us.com]
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